molecular formula C22H10F3NO5S B11993811 3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate

3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B11993811
M. Wt: 457.4 g/mol
InChI Key: HVPLHLJXVLUINP-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate is a complex organic compound that combines several functional groups, including benzothiazole, chromenone, and furoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling with the furoate moiety.

    Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Preparation of Chromenone Intermediate: The chromenone ring is often synthesized through the condensation of salicylaldehyde with an appropriate ketone in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and chromenone intermediates with 2-furoic acid or its derivatives under esterification conditions, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDCI (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromenone rings, especially in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole or chromenone rings.

    Reduction: Reduced forms of the chromenone or benzothiazole rings.

    Substitution: Substituted benzothiazole or chromenone derivatives.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,3-benzothiazole-6-carboxylic acid
  • 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole
  • 7-methoxy-2-methyl-1,3-benzothiazole

Uniqueness

3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate is unique due to its combination of benzothiazole, chromenone, and furoate moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H10F3NO5S

Molecular Weight

457.4 g/mol

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate

InChI

InChI=1S/C22H10F3NO5S/c23-22(24,25)19-17(20-26-13-4-1-2-6-16(13)32-20)18(27)12-8-7-11(10-15(12)31-19)30-21(28)14-5-3-9-29-14/h1-10H

InChI Key

HVPLHLJXVLUINP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC=CO5)C(F)(F)F

Origin of Product

United States

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